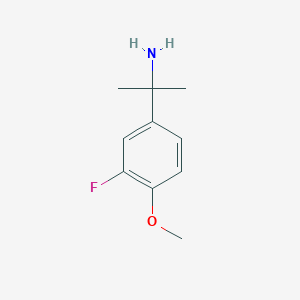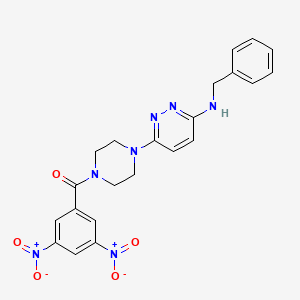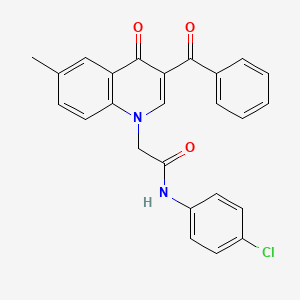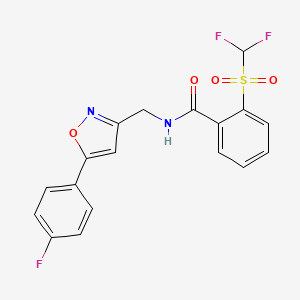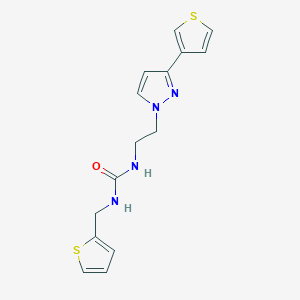
1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Applications
Anion Tuning of Hydrogel Properties
The study by Lloyd and Steed (2011) explored hydrogels formed by related urea compounds in acidic conditions. It highlighted how the rheology and morphology of these gels could be tuned by the anion present, impacting the physical properties of the gels significantly. This research underscores the potential of similar urea compounds in designing hydrogels with specific characteristics for various applications, such as drug delivery systems or tissue engineering scaffolds G. Lloyd & J. Steed, 2011.
Medicinal Chemistry Applications
Inhibition of MAP Kinase p38α
Getlik et al. (2012) described the structure-based design and synthesis of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α MAP kinase. This work is pivotal in understanding how such compounds can be tailored to interact with specific biological targets, offering insights into the development of new therapeutic agents for diseases modulated by p38α, such as inflammatory disorders Matthäus Getlik et al., 2012.
Chemical Synthesis and Reactivity
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Abdelrazek et al. (2010) showcased the reactivity of thiophene-containing compounds in the synthesis of complex heterocyclic systems. This research illustrates the utility of such urea derivatives in constructing novel molecular architectures, which could have implications in developing new materials or biologically active molecules F. M. Abdelrazek et al., 2010.
Antibacterial Agents
Synthesis and Evaluation of Antibacterial Heterocyclic Compounds
Azab et al. (2013) worked on synthesizing new heterocyclic compounds containing sulfonamido moieties, demonstrating potent antibacterial activities. This study signifies the potential of urea derivatives in developing new antibacterial agents, addressing the growing concern over antibiotic resistance M. E. Azab et al., 2013.
Acaricidal Activity
Acaricidal Activity of Urea Derivatives
Xie Xian-ye (2007) synthesized N-substituted-phenyl-N′-urea and thiourea derivatives, showing that these compounds possess acaricidal activity. This research highlights the potential agricultural applications of such compounds in controlling mite populations that are harmful to crops Xie Xian-ye, 2007.
Propiedades
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(17-10-13-2-1-8-22-13)16-5-7-19-6-3-14(18-19)12-4-9-21-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSJFUUPJNEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
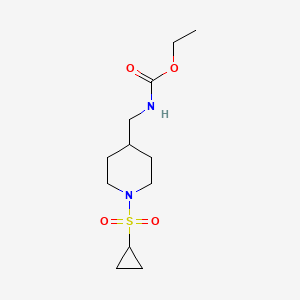
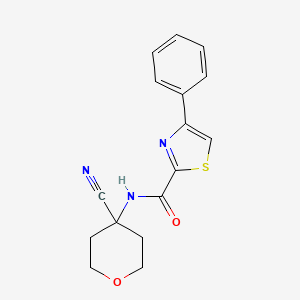
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2595555.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2595556.png)
![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)

![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)
![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)
